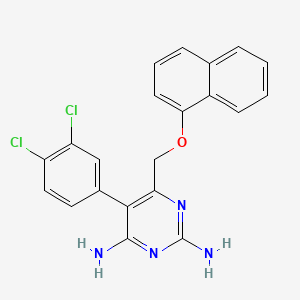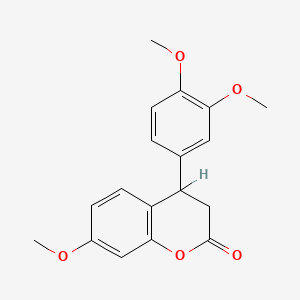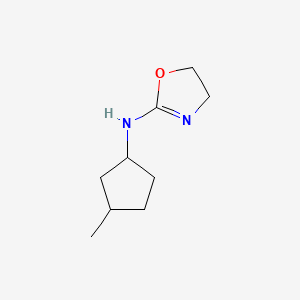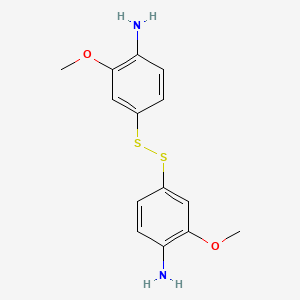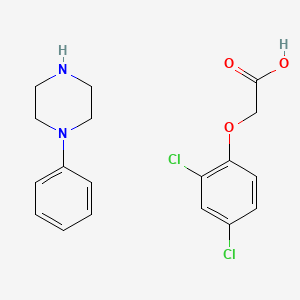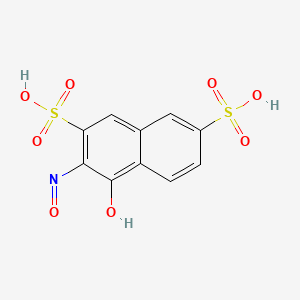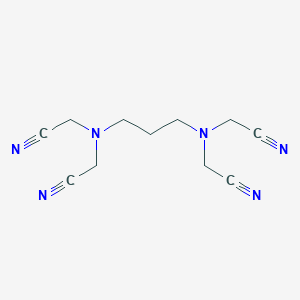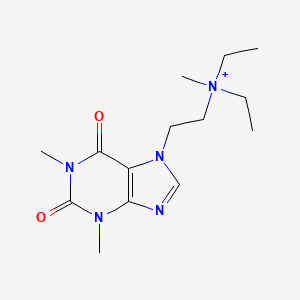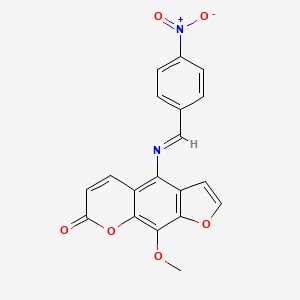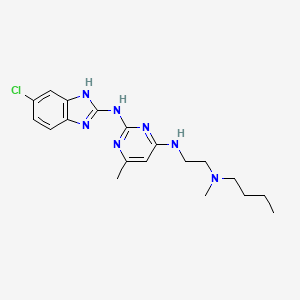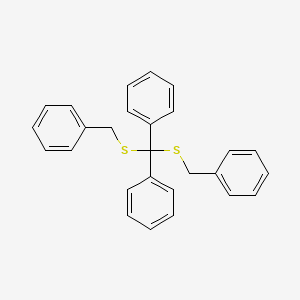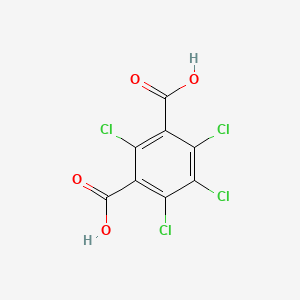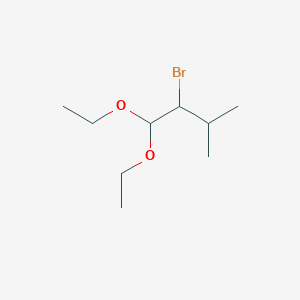
2-Bromo-1,1-diethoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C9H19BrO2. It is a colorless liquid with a density of 1.171 g/cm³ and a boiling point of 243.4°C at 760 mmHg . This compound is used in various organic synthesis reactions and serves as an intermediate in the production of other chemicals.
Preparation Methods
2-Bromo-1,1-diethoxy-3-methylbutane can be synthesized through several methods. One common synthetic route involves the reaction of isovaleraldehyde with ethanol to form 2-ethoxy-3-methylbutanol. This intermediate is then subjected to a bromination reaction using hydrogen bromide to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-1,1-diethoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and various acids and bases. The major products formed depend on the specific reaction conditions but often include substituted alkanes, alkenes, and alcohols.
Scientific Research Applications
2-Bromo-1,1-diethoxy-3-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring a brominated intermediate.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-diethoxy-3-methylbutane involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, but generally, it interacts with nucleophilic sites on other molecules .
Comparison with Similar Compounds
2-Bromo-1,1-diethoxy-3-methylbutane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: Similar in structure but lacks the diethoxy groups, making it less reactive in certain substitution reactions.
2-Bromo-2-methylpropane: Another brominated compound but with a different carbon skeleton, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, particularly in its ability to participate in a wide range of organic synthesis reactions.
Properties
CAS No. |
7463-52-7 |
|---|---|
Molecular Formula |
C9H19BrO2 |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
2-bromo-1,1-diethoxy-3-methylbutane |
InChI |
InChI=1S/C9H19BrO2/c1-5-11-9(12-6-2)8(10)7(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
KZWWTFUNNWLRME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(C)C)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


